N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide
Description
N4-Benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide is a synthetic small molecule featuring a 1,3-thiazole core substituted with benzyl and cyclopentyl groups at the N4 and N2 positions, respectively. Its structure combines aromatic and aliphatic moieties, which may influence solubility, bioavailability, and target binding. The synthesis of such compounds typically involves multistep protocols, including amide coupling under mild conditions .
Properties
IUPAC Name |
4-N-benzyl-2-N-cyclopentyl-1,3-thiazole-2,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(18-10-12-6-2-1-3-7-12)14-11-23-17(20-14)16(22)19-13-8-4-5-9-13/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBFCXBLNXJISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC(=CS2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide typically involves the reaction of 2-amino-1,3-thiazole with benzyl chloride and cyclopentyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dioxane . The reaction conditions include maintaining the temperature at around 60-80°C and stirring the mixture for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopentyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells .
Comparison with Similar Compounds
A. Benzo[d]thiazole Derivatives (N4-Aryl-N2-Alkyl/Substituted)
- N4-(4-Fluorophenyl)-N2-(2-aminoethyl)-benzo[d]thiazole-2,4-dicarboxamide (10k): Synthesis: Prepared via amide coupling using SOCl₂ and DCM, yielding 84% after purification . Properties: Melting point 154–155°C; IR confirms C=O (1624 cm⁻¹) and aromatic stretches (1576, 1514 cm⁻¹) .
B. Pyrrole Dicarboxamides
- N2,N4-Bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethylpyrrole-2,4-dicarboxamide :
C. Thiazole-2,4-Diamines
- N,N'-Diaryl-1,3-thiazole-2,4-diamines :
Key Structural Differences :
- Core Heterocycle : Thiazole (target compound) vs. pyrrole or benzene . Thiazole’s sulfur atom may enhance π-stacking interactions in kinase binding .
- Substituents: Benzyl (target) vs. 4-fluorophenyl : Benzyl’s lipophilicity may improve blood-brain barrier penetration. Cyclopentyl (target) vs. aminoethyl : Cyclopentyl’s bulkiness could influence steric hindrance at the target site.
Physicochemical and Spectral Properties
Biological Activity
N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Overview of Thiazole Derivatives
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They are known for a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor
- Antiviral properties.
Synthesis of this compound
The compound is synthesized through the reaction of 2-amino-1,3-thiazole with benzyl chloride and cyclopentyl isocyanate. The reaction typically requires a base like triethylamine and is conducted in a solvent such as dioxane. This method allows for the formation of the desired thiazole derivative with high purity.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have shown that it inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its efficacy against Staphylococcus aureus has been documented, showcasing its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It demonstrates the ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests a mechanism where it may reduce inflammation by modulating immune responses .
Antitumor Activity
Preliminary studies suggest that this compound exhibits antitumor activity. It has been tested against various cancer cell lines, showing cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells. The specific pathways involved in this activity are still under investigation but may involve the inhibition of specific kinases or other molecular targets involved in cell proliferation.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, inhibiting their activity. This interaction can lead to decreased bacterial viability or reduced inflammatory responses.
- Molecular Targeting : Its unique substitution pattern enhances binding affinity to molecular targets compared to other thiazole derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Acetylcholinesterase Inhibition : Research has shown that certain thiazole derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Screening : A series of 4-benzyl-1,3-thiazole derivatives were synthesized and screened for anti-inflammatory activity. Findings indicated that modifications at specific positions on the thiazole scaffold significantly influenced biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antibacterial, Antifungal | Specific substitution pattern |
| N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-diamine | Moderate antibacterial | Lacks carboxamide group |
| N4-benzyl-N2-cyclopentyl-1,3-thiazole-2,4-dicarboxylate | Antitumor | Different functional group at position 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
